

Application Notes: BP Fluor 405 Cadaverine for Cell Fixation and Staining

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Compound of Interest

Compound Name: *BP Fluor 405 Cadaverine*

Cat. No.: *B15598660*

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Introduction

BP Fluor 405 Cadaverine is a highly effective fluorescent probe for labeling cellular components. This water-soluble, blue-fluorescent dye is particularly useful in multicolor imaging applications, including flow cytometry and super-resolution microscopy.[1] Its primary amine group allows it to act as a substrate for transglutaminases and to be incorporated into proteins.[2][3][4] Additionally, its cadaverine moiety facilitates its use as a marker for autophagic vacuoles.[5][6][7] A key feature of **BP Fluor 405 Cadaverine** is its ability to be covalently cross-linked to cellular components by aldehyde-based fixatives, such as formaldehyde and glutaraldehyde, ensuring the fluorescent signal is retained after cell fixation.[1][8][9]

Mechanism of Action

BP Fluor 405 Cadaverine labels cellular structures through two primary mechanisms. Firstly, as a primary amine, it can be incorporated into proteins by the action of transglutaminases, which catalyze the formation of an isopeptide bond between a glutamine residue of a protein and the primary amine of the cadaverine. Secondly, it is a marker for autophagic vacuoles.[5][6] Upon fixation with aldehyde-based fixatives, the dye covalently binds to intracellular and extracellular amines, preserving the staining pattern.[8]

Quantitative Data

A summary of the key spectral properties of **BP Fluor 405 Cadaverine** is provided in the table below.

Property	Value	Reference
Excitation Maximum	399 nm	[1]
Emission Maximum	422 nm	[1]
Recommended Laser Line	407 nm or 408 nm	[1]
Solubility	Water, DMSO, DMF	[1]

Experimental Protocols

Protocol 1: General Cell Staining and Fixation

This protocol provides a general procedure for staining and fixing adherent cells with **BP Fluor 405 Cadaverine**. Optimization of dye concentration and incubation times may be required for different cell types and experimental conditions.

Materials:

- **BP Fluor 405 Cadaverine**
- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 3.7% formaldehyde in PBS)
- Cell culture medium
- Cells grown on coverslips or in imaging-compatible plates

Procedure:

- Cell Preparation: Grow cells to the desired confluency on sterile coverslips or in an appropriate imaging vessel.
- Staining: a. Remove the cell culture medium. b. Wash the cells gently with pre-warmed PBS. c. Prepare the staining solution by diluting **BP Fluor 405 Cadaverine** in PBS or serum-free medium to the desired concentration. A starting concentration of 0.05 mM to 0.1 mM can be

used as a guideline based on protocols for similar cadaverine derivatives.^[5] d. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

- Washing: a. Remove the staining solution. b. Wash the cells two to three times with PBS to remove any unbound dye.
- Fixation: a. Add 3.7% formaldehyde in PBS to the cells.^[10] b. Incubate for 15 minutes at room temperature, protected from light.^[10]
- Final Washes and Mounting: a. Remove the fixation solution. b. Wash the cells two to three times with PBS. c. Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: a. Image the cells using a fluorescence microscope with appropriate filters for the BP Fluor 405 dye (Excitation/Emission ~399/422 nm).^[1]

Protocol 2: Labeling of Autophagic Vacuoles

This protocol is specifically for the labeling of autophagic vacuoles using **BP Fluor 405 Cadaverine**, based on the established use of monodansylcadaverine (MDC).^{[5][6][7]}

Materials:

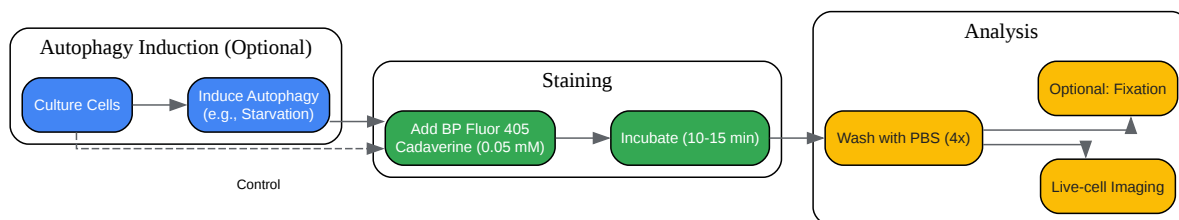
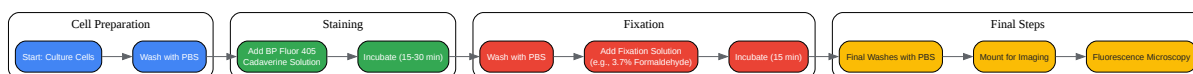
- **BP Fluor 405 Cadaverine**
- Phosphate-Buffered Saline (PBS)
- Cell culture medium (full nutrient and starvation medium, e.g., Earle's Balanced Salt Solution - EBSS)
- Cells grown on coverslips or in imaging-compatible plates

Procedure:

- Induction of Autophagy (Optional): To induce autophagy, replace the complete culture medium with starvation medium and incubate the cells for 1-2 hours at 37°C. A control group with complete medium should be run in parallel.

- Staining: a. Prepare a 0.05 mM solution of **BP Fluor 405 Cadaverine** in PBS or culture medium.[7] b. Remove the medium from the cells and add the **BP Fluor 405 Cadaverine** staining solution. c. Incubate for 10-15 minutes at 37°C, protected from light.
- Washing and Observation: a. Remove the staining solution and wash the cells four times with PBS. b. Immediately observe the cells under a fluorescence microscope. For live-cell imaging, use an appropriate live-cell imaging buffer.
- Fixation (Optional): a. If fixation is required, follow the fixation steps outlined in Protocol 1 after the washing steps.

Visualizations



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